4-{[(2H-indazol-7-yl)amino]methyl}phenol 4-{[(2H-indazol-7-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 1158058-16-2
VCID: VC5497212
InChI: InChI=1S/C14H13N3O/c18-12-6-4-10(5-7-12)8-15-13-3-1-2-11-9-16-17-14(11)13/h1-7,9,15,18H,8H2,(H,16,17)
SMILES: C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)O)NN=C2
Molecular Formula: C14H13N3O
Molecular Weight: 239.278

4-{[(2H-indazol-7-yl)amino]methyl}phenol

CAS No.: 1158058-16-2

Cat. No.: VC5497212

Molecular Formula: C14H13N3O

Molecular Weight: 239.278

* For research use only. Not for human or veterinary use.

4-{[(2H-indazol-7-yl)amino]methyl}phenol - 1158058-16-2

Specification

CAS No. 1158058-16-2
Molecular Formula C14H13N3O
Molecular Weight 239.278
IUPAC Name 4-[(1H-indazol-7-ylamino)methyl]phenol
Standard InChI InChI=1S/C14H13N3O/c18-12-6-4-10(5-7-12)8-15-13-3-1-2-11-9-16-17-14(11)13/h1-7,9,15,18H,8H2,(H,16,17)
Standard InChI Key ROBBWCOIOYGWJJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)O)NN=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-{[(2H-indazol-7-yl)amino]methyl}phenol, reflects its three key components:

  • 2H-Indazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2. The 2H tautomer is stabilized by conjugation, making it more prevalent in solution than the 1H form .

  • Aminomethyl linker: A methylene group (–CH2–) bridges the indazole’s 7-position amine and the phenol ring, introducing conformational flexibility.

  • Para-substituted phenol: A hydroxyl group at the para position of the benzene ring enhances hydrogen-bonding capacity and solubility .

The molecular formula is C14H12N3O, with a molar mass of 238.27 g/mol. Computational models predict a planar indazole ring and a twisted conformation between the indazole and phenol groups due to steric and electronic interactions .

Synthetic Pathways

Visible Light-Mediated Heterodifunctionalization

Recent advances in indazole synthesis, such as the visible light-mediated oxyamination of alkynylazobenzenes, offer a potential route to the 2H-indazole core . For example, irradiating alkynylazobenzene precursors in methanol under blue light (40 W) yields 2H-indazoles with >90% efficiency . Adapting this method, the 7-amino-2H-indazole intermediate could be functionalized with a 4-hydroxybenzyl group via reductive amination (Scheme 1).

Scheme 1: Hypothetical Synthesis of 4-{[(2H-Indazol-7-yl)Amino]Methyl}Phenol

  • Formation of 7-amino-2H-indazole: Alkynylazobenzene precursor → irradiation → 2H-indazole .

  • Reductive amination: React 7-amino-2H-indazole with 4-hydroxybenzaldehyde in the presence of NaBH3CN to form the aminomethyl bridge .

Alternative Routes

Condensation reactions between hydrazine derivatives and carbonyl compounds, as demonstrated in curcumin-indazole analog synthesis, could also be explored . For instance, reacting 7-hydrazinyl-2H-indazole with 4-hydroxybenzaldehyde may yield the target compound after purification.

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound are unavailable, structurally related indazoles exhibit moderate aqueous solubility. For example, tetrahydroindazole derivatives with polar substituents show solubilities up to 2.4 mM in PBS buffer . The phenol and amine groups in 4-{[(2H-indazol-7-yl)amino]methyl}phenol likely enhance solubility compared to nonpolar analogs. Microsomal stability assays of similar compounds suggest moderate metabolic resistance, with half-lives exceeding 60 minutes in human liver microsomes .

Spectroscopic Data

  • FT-IR: Expected peaks include N–H stretch (~3350 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and O–H (~3200 cm⁻¹) .

  • NMR: 1H NMR would show singlet peaks for the phenol –OH (δ 9.2 ppm), indazole protons (δ 7.5–8.3 ppm), and aminomethyl –CH2– (δ 3.8 ppm) .

Biological Activity and Mechanisms

Sigma Receptor Modulation

Tetrahydroindazole derivatives exhibit high affinity for sigma-2 receptors (pKi = 7.8), which are overexpressed in tumors and neurodegenerative diseases . The aminomethyl-phenol group in this compound may facilitate similar interactions, warranting further investigation.

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